An In-Depth Technical Guide to Fmoc-Hph(2-OCF3)-OH: A Novel Building Block for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Hph(2-OCF3)-OH: A Novel Building Block for Advanced Peptide Synthesis
Introduction: The Strategic Imperative for Non-Natural Amino Acids in Drug Discovery
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides are often hindered by poor metabolic stability and limited oral bioavailability. The strategic incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern medicinal chemistry, providing a powerful toolkit to overcome these limitations.[1][2] By moving beyond the 22 proteinogenic amino acids, researchers can engineer novel therapeutic candidates with enhanced properties.[1]
Non-natural amino acids are used to increase the activity, selectivity, and plasma stability of peptides in drug discovery projects.[3] They can serve as conformational constraints, pharmacologically active ingredients, and robust molecular scaffolds.[4] Because they are not typically recognized by enzymes, they can prevent cleavage by proteases, extending the in-vivo half-life of a peptide therapeutic.[4][5] This guide focuses on one such advanced building block: Fmoc-Hph(2-OCF3)-OH , a trifluoromethoxy-substituted homophenylalanine derivative. We will explore its unique chemical architecture, its functional advantages, and provide a detailed protocol for its application in solid-phase peptide synthesis (SPPS).
Core Compound Profile: Fmoc-Hph(2-OCF3)-OH
Chemical Structure and Nomenclature
Fmoc-Hph(2-OCF3)-OH is a chiral amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. Its structure is composed of three key components: the N-terminal Fmoc (fluorenylmethyloxycarbonyl) protecting group, the homophenylalanine backbone, and the ortho-trifluoromethoxy substitution on the phenyl ring.
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Systematic Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethoxy)phenyl)butanoic acid
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Common Synonyms: Fmoc-L-HomoPhe(2-OCF3)-OH, Fmoc-2-Trifluoromethoxyl-L-homophenylalanine[6]
Caption: Diagram of Fmoc-Hph(2-OCF3)-OH structure.
Physicochemical Properties
The following table summarizes the key quantitative data for this compound, which is critical for experimental design, including calculating molar equivalents for synthesis and ensuring proper storage.
| Property | Value | Source |
| CAS Number | 1260611-80-0 | [6] |
| Molecular Formula | C₂₆H₂₂F₃NO₅ | [6] |
| Molecular Weight | 485.45 g/mol | [6] |
| Appearance | White to off-white solid | Typical for Fmoc-amino acids[7] |
| Functional Group | Fmoc | |
| Storage Temperature | 2-8°C |
The Trifluoromethoxy (OCF₃) Moiety: A Bioisostere for Enhanced Drug Properties
The ortho-trifluoromethoxy group is not merely a substitution; it is a strategic modification that imparts unique and highly desirable properties to the amino acid side chain. The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to modulate the physicochemical properties of a molecule.[5]
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Metabolic Stability: The OCF₃ group is exceptionally stable and resistant to metabolic degradation, particularly oxidative processes in the liver. This enhances the in-vivo half-life of peptides containing this moiety.
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Lipophilicity and Permeability: The trifluoromethoxy group significantly increases the lipophilicity of the side chain. This is a critical feature for improving a peptide's ability to cross cellular membranes, a key challenge in the development of orally bioavailable peptide drugs. The OCF₃ group is more lipophilic than a trifluoromethyl (CF₃) group, making it a powerful tool for this purpose.[7]
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Conformational Control: Positioned at the ortho position of the phenyl ring, the bulky OCF₃ group creates steric hindrance that restricts the rotation of the side chain. This can lock the peptide into a specific, bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[5]
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Electronic Effects: As a strong electron-withdrawing group, the OCF₃ moiety alters the electronic properties of the aromatic ring. This can modulate p-p stacking or cation-p interactions with the target protein, potentially leading to stronger and more specific binding interactions.[5]
The Homophenylalanine Backbone: Probing Deeper into Binding Pockets
The distinction between phenylalanine and homophenylalanine lies in the insertion of an additional methylene (-CH₂) group into the side chain.[8] This seemingly minor change has profound structural and functional consequences.
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Increased Flexibility and Reach: The longer side chain of homophenylalanine provides greater conformational flexibility and allows the aromatic ring to probe deeper into a receptor's binding pocket. This can uncover new, favorable interactions that are inaccessible to the shorter phenylalanine side chain.
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Secondary Structure Modulation: The incorporation of β-amino acids like homophenylalanine can be used to induce or stabilize specific secondary structures, such as helices and turns, within a peptide sequence.[3] This provides an additional layer of control over the peptide's three-dimensional structure and, consequently, its biological activity.
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc Strategy: A Paradigm of Orthogonal Protection
Fmoc-Hph(2-OCF3)-OH is designed specifically for Fmoc-based SPPS. This methodology has become the gold standard in peptide synthesis due to its mild reaction conditions and high efficiency.[] The core principle is the "orthogonal" protection scheme:
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Nα-Amino Protection: The Fmoc group protects the alpha-amino group of the incoming amino acid. It is stable to acid but is selectively removed under mild basic conditions (e.g., piperidine).[]
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Side-Chain Protection: Side-chain functional groups are protected with acid-labile groups (e.g., Boc, Trt, tBu).
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Cleavage: At the end of the synthesis, the completed peptide is cleaved from the solid support resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).
This orthogonality ensures that the peptide chain is built in a controlled, stepwise manner without unintended side reactions.[]
Caption: General workflow of a single coupling cycle in Fmoc-SPPS.
Protocol: Incorporation of Fmoc-Hph(2-OCF3)-OH into a Peptide Sequence
This protocol outlines the manual, single-cycle incorporation of Fmoc-Hph(2-OCF3)-OH onto a solid-phase resin (e.g., Rink Amide) that already has a peptide chain with a free N-terminal amine.
Materials:
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Resin-bound peptide with a deprotected N-terminal amine in a reaction vessel.
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Fmoc-Hph(2-OCF3)-OH (3-5 molar equivalents relative to resin loading).
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Coupling Reagent: HBTU (0.95 equivalents relative to amino acid).
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Base: N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to amino acid).
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Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
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Deprotection Solution: 20% (v/v) piperidine in DMF.
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Washing Solvent: Dichloromethane (DCM).
Methodology:
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Pre-Coupling Resin Preparation:
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Ensure the N-terminal Fmoc group of the peptide chain on the resin has been removed by treatment with 20% piperidine in DMF for 5-7 minutes.[10]
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Causality: This step is critical to expose the free primary amine, which will act as the nucleophile to attack the activated amino acid.
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Thoroughly wash the resin with DMF (5x) and DCM (3x) to completely remove residual piperidine.
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Causality: Incomplete washing will leave residual base, which can prematurely deprotect the Fmoc group of the incoming amino acid or neutralize the activation reagents.
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Amino Acid Activation:
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In a separate vial, dissolve Fmoc-Hph(2-OCF3)-OH and HBTU in a minimal amount of DMF.
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Add DIPEA to the solution and vortex for 1-2 minutes. The solution may change color, indicating the formation of the activated HOBt ester.
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Causality: The carboxylic acid of the Fmoc-amino acid is not reactive enough to form a peptide bond on its own. HBTU converts it into a highly reactive intermediate. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any generated acids.
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Coupling Reaction:
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Add the activated amino acid solution to the reaction vessel containing the washed resin.
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Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
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Causality: The bulky nature of the Hph(2-OCF3) side chain may cause steric hindrance, potentially slowing the reaction. For difficult couplings, extended reaction times, elevated temperatures, or the use of a more potent coupling reagent like HATU may be necessary.
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Post-Coupling Wash:
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Drain the reaction solution from the vessel.
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Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all unreacted reagents and byproducts.
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Causality: This ensures that the subsequent deprotection step for the next cycle begins under clean conditions, preventing side reactions.
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Confirmation of Coupling (Optional):
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A small sample of the resin can be taken for a Kaiser test. A negative result (beads remain yellow) indicates a successful coupling with no free primary amines remaining.
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Conclusion and Future Outlook
Fmoc-Hph(2-OCF3)-OH represents a sophisticated and powerful building block for the modern peptide chemist. The combination of a homophenylalanine backbone and an ortho-trifluoromethoxy-substituted phenyl ring provides a unique set of tools to address the persistent challenges of peptide drug development. By leveraging its ability to enhance metabolic stability, modulate lipophilicity, and enforce specific conformations, researchers can design and synthesize novel peptide therapeutics with superior pharmacological profiles. As the demand for highly optimized peptide drugs continues to grow, the strategic application of precisely engineered non-natural amino acids like Fmoc-Hph(2-OCF3)-OH will be indispensable in advancing the next generation of therapies.
References
- New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). University of California, Santa Barbara.
- Unnatural amino acids. JPT Peptide Technologies.
- Unnatural Amino Acids. CPC Scientific.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014, August 14). ResearchGate.
- Fmoc-L-HomoPhe(2-OCF3)-OH. Advanced ChemTech.
- L-Fmoc-4-trifluoromethylphenylalanine 247113-86-6. MilliporeSigma.
- Fmoc-Phe(CF2PO3)-OH Novabiochem 160751-44-0. Sigma-Aldrich.
- Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development. Benchchem.
- Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis. Benchchem.
- Fmoc-4-fluoro-2-methyl-L-phenylalanine. Chem-Impex.
- Fmoc-L-Phe(2-trifluoromethyl)-OH. Chem-Impex.
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.
- Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
- Chemical structure of Fmoc‐Phe‐OH and three new analogs (Fmoc‐Cha‐OH,...). ResearchGate.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine.
- Method for synthesizing pseudo-dipeptide Fmoc-Gly-Thr(phiMe, Me pro)-OH by utilizing new kilogram method. Google Patents.
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- 1. drugtargetreview.com [drugtargetreview.com]
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